molecular formula C16H18N4O2 B14465054 N,N'-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) CAS No. 72301-63-4

N,N'-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide)

Cat. No.: B14465054
CAS No.: 72301-63-4
M. Wt: 298.34 g/mol
InChI Key: VEAPBWDGVWUTPW-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide): is a compound with a complex structure that includes two pyridine rings connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) typically involves the reaction of N-methylpyridine-3-carboxamide with ethane-1,2-diyl dichloride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced forms of the carboxamide groups.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) is used as a ligand in coordination chemistry.

Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further research in antibiotic development .

Medicine: In medicine, the compound’s ability to interact with biological molecules has led to research into its potential as a therapeutic agent. It has been studied for its effects on cellular processes and its potential use in drug delivery systems .

Industry: In the industrial sector, N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other materials with specialized properties .

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or other proteins, affecting their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: N,N’-(Ethane-1,2-diyl)bis(N-methylpyridine-3-carboxamide) is unique due to its pyridine rings, which confer specific chemical properties and reactivity. This makes it particularly useful in coordination chemistry and as a potential therapeutic agent .

Properties

CAS No.

72301-63-4

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-methyl-N-[2-[methyl(pyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H18N4O2/c1-19(15(21)13-5-3-7-17-11-13)9-10-20(2)16(22)14-6-4-8-18-12-14/h3-8,11-12H,9-10H2,1-2H3

InChI Key

VEAPBWDGVWUTPW-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C(=O)C1=CN=CC=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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